

# Application Notes and Protocols for TAK-875 (fasiglifam)

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for clinical use.

Disclaimer: The development of TAK-875 (fasiglifam) was terminated in Phase III clinical trials due to concerns about liver safety. These notes are intended for research and drug development professionals investigating the mechanisms of action and toxicity of GPR40 agonists and are not dosage and administration guidelines for therapeutic use.

#### Introduction

TAK-875 (fasiglifam) is a selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] It was developed for the treatment of type 2 diabetes mellitus.[2][4] Activation of GPR40 in pancreatic β-cells by TAK-875 enhances glucose-dependent insulin secretion.[5] Despite promising efficacy in improving glycemic control, clinical development was halted due to instances of drug-induced liver injury (DILI).[4] [6][7][8] Subsequent research has focused on elucidating the mechanisms of this hepatotoxicity, which appear to be multifactorial.[1][2][6][7]

## **Mechanism of Action & Toxicology**

The primary mechanism of action for TAK-875 is the agonism of GPR40.[1][5] However, its associated hepatotoxicity is linked to several off-target effects. Key molecular events contributing to TAK-875-induced liver injury include the inhibition of bile acid transporters, mitochondrial dysfunction, and the formation of reactive metabolites.[2][6][7] A reactive acyl glucuronide metabolite of TAK-875 has been identified as a significant contributor to its toxicity.



[6][7] This metabolite can cause covalent binding to cellular proteins and inhibit mitochondrial respiration.[1][7] Additionally, TAK-875 has been shown to inhibit various hepatobiliary transporters, which can disrupt bile acid homeostasis and lead to cholestatic injury.[2][9] Some studies also suggest that TAK-875 can induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocytes.[1]



Click to download full resolution via product page

**Caption:** Signaling pathway for TAK-875's mechanism of action and hepatotoxicity.

# Quantitative Data Summary In Vitro Activity & Toxicity

The following table summarizes the key in vitro parameters for TAK-875 and its metabolites.



| Parameter                                  | System                | Target/Endpoi<br>nt     | Value   | Reference |
|--------------------------------------------|-----------------------|-------------------------|---------|-----------|
| GPR40 Agonist<br>Activity                  | CHO-hGPR40<br>cells   | EC50 (IP<br>Production) | 72 nM   | [5]       |
| Human GPR40                                | Ki                    | 38 nM                   | [5]     |           |
| Rat GPR40                                  | Ki                    | 140 nM                  | [5]     |           |
| Hepatobiliary<br>Transporter<br>Inhibition | MDCK-MRP2<br>cells    | IC50 (MRP2)             | 2.41 μΜ | [2]       |
| Rat Hepatocytes                            | IC50 (Ntcp)           | 10.9 μΜ                 | [2]     |           |
| OATP1B1 expressing cells                   | IC50 (OATP1B1)        | 2.28 μΜ                 | [2]     |           |
| OATP1B3<br>expressing cells                | IC50 (OATP1B3)        | 3.98 μΜ                 | [2]     |           |
| Human MRP3                                 | IC50 (TAK-875-<br>AG) | 0.21 μΜ                 | [7]     |           |
| Cytotoxicity                               | HepG2 cells           | Decreased viability     | >50 μM  | [1]       |
| Human Primary<br>Hepatocytes               | TC50 (24-48h)         | 56-68 μΜ                | [10]    |           |

## In Vivo Dosage and Pharmacokinetics (Preclinical)

The following table outlines dosages and key pharmacokinetic parameters from animal studies.



| Species     | Route                        | Dose                                                                      | Key<br>Findings/Phar<br>macokinetic<br>Parameters           | Reference    |
|-------------|------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------|--------------|
| Rat         | Oral                         | 1-10 mg/kg                                                                | Improved glucose tolerance and augmented insulin secretion. | [5]          |
| Oral        | 10 mg/kg                     | Cmax: 12.4<br>μg/mL (male),<br>12.9 μg/mL<br>(female); t1/2:<br>~11-12 h. | [11]                                                        |              |
| Oral        | 50 mg/kg                     | Cmax: 76.2<br>μg/mL (male),<br>83.7 μg/mL<br>(female); t1/2:<br>~10-11 h. | [11]                                                        | _            |
| Oral        | 200 & 600 mg/kg<br>(14 days) | Dose-dependent increases in serum total bile acids and bilirubin.         | [9]                                                         |              |
| Oral        | 1000 mg/kg                   | Increased ALT, bilirubin, and bile acids; hepatocellular hypertrophy.     | [7]                                                         | _            |
| Intravenous | 5 mg/kg                      | Cmax: 8.8 μg/mL<br>(male), 9.2<br>μg/mL (female).                         | [11][12]                                                    | <del>-</del> |
| Intravenous | 100 mg/kg                    | 3-4x increase in serum total bile                                         | [2]                                                         |              |



|                      |                                 | acids; 1.5-2.6x increase in total bilirubin.                                                  |                                                         |      |
|----------------------|---------------------------------|-----------------------------------------------------------------------------------------------|---------------------------------------------------------|------|
| Dog                  | Oral                            | 30 mg/kg                                                                                      | Single dose pharmacokinetic study.                      | [13] |
| Oral                 | 40, 150, 600<br>mg/kg (14 days) | Dose-dependent increases in serum bile acids; portal granulomatous inflammation at 600 mg/kg. | [9][14]                                                 |      |
| Cynomolgus<br>Monkey | Oral                            | 30 mg/kg                                                                                      | Single dose pharmacokinetic study.                      | [13] |
| Zebrafish Larvae     | Exposure                        | 25 μΜ                                                                                         | Increased<br>mortality and<br>severe<br>hepatotoxicity. | [1]  |

# **Clinical Trial Dosages (Human)**

The following table summarizes the dosages used in human clinical trials.



| Trial Phase               | Patient<br>Population                        | Dose                                       | Key<br>Efficacy/Safety<br>Observations                                    | Reference   |
|---------------------------|----------------------------------------------|--------------------------------------------|---------------------------------------------------------------------------|-------------|
| Phase II                  | Type 2 Diabetes                              | 6.25 - 200<br>mg/day                       | Dose-dependent<br>decreases in<br>HbA1c.                                  | [3]         |
| Phase III                 | Japanese<br>patients with<br>Type 2 Diabetes | 25 mg or 50 mg<br>once daily (24<br>weeks) | Significant reduction in HbA1c vs. placebo.                               | [8][15][16] |
| Global Clinical<br>Trials | Type 2 Diabetes                              | 25 mg or 50 mg<br>daily                    | Increased incidence of ALT elevations >3x ULN (2.7% vs 0.5% for placebo). | [4]         |

# Experimental Protocols In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol is based on methodologies described in studies investigating the direct hepatotoxicity of TAK-875.[1]

- Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.
- Seeding: Seed cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treatment: Prepare stock solutions of TAK-875 in DMSO. Dilute the stock solution in a culture medium to achieve final concentrations ranging from 1 μM to 500 μM. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Include a vehicle control (DMSO only) and a positive control for toxicity (e.g., 20 mM acetaminophen).</li>

### Methodological & Application





- Incubation: Replace the culture medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
- Viability Assessment (WST-1 or MTT Assay):
  - Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
  - Incubate for 1-4 hours at 37°C.
  - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot concentration-response curves to determine the TC50 value.





Click to download full resolution via product page

Caption: General workflow for an in vitro cytotoxicity assay.

### In Vivo Oral Administration in Rodent Models

### Methodological & Application





This protocol is a generalized representation based on repeated-dose toxicity studies in rats.[9] [11]

- Animal Model: Use male Sprague Dawley rats (or other appropriate strain), acclimated to laboratory conditions.
- Formulation: Prepare TAK-875 as a suspension in a suitable vehicle, such as 0.5% methylcellulose.
- Dose Groups: Establish multiple dose groups (e.g., 0, 200, 600 mg/kg/day) with a sufficient number of animals per group (n=5-10). The 0 mg/kg group receives the vehicle only.
- Administration: Administer the formulation once daily via oral gavage for a specified duration (e.g., 14 consecutive days).[9]
- Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights periodically.
- Sample Collection:
  - Collect blood samples at predetermined time points (e.g., predose, 1, 3, 6 hours post-dose on days 1, 7, and 14) via an appropriate method (e.g., tail vein).
  - Process blood to obtain serum or plasma for clinical chemistry and pharmacokinetic analysis.
- Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy. Collect liver tissue for histopathological examination.
- Analysis:
  - Analyze serum for liver injury biomarkers (e.g., ALT, AST, bilirubin, total bile acids).
  - Analyze plasma for concentrations of TAK-875 and its metabolites to determine pharmacokinetic parameters.
  - Examine liver sections for microscopic signs of tissue damage.





Click to download full resolution via product page

**Caption:** Workflow for a 14-day oral toxicity study in rats.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 2. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for TAK-875 (fasiglifam)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14858209#my-875-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com